1-(3-Chlorophenyl)-3-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)urea
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN7O2/c1-24(2)15-21-14(22-16(23-15)25-6-8-27-9-7-25)11-19-17(26)20-13-5-3-4-12(18)10-13/h3-5,10H,6-9,11H2,1-2H3,(H2,19,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWGJHIXZNDXJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3-Chlorophenyl Isocyanate: This intermediate is synthesized by reacting 3-chloroaniline with phosgene under controlled conditions.
Formation of Triazinyl Intermediate: The triazinyl intermediate is prepared by reacting cyanuric chloride with dimethylamine and morpholine in the presence of a base such as triethylamine.
Coupling Reaction: The final step involves the coupling of 3-chlorophenyl isocyanate with the triazinyl intermediate to form the desired compound. This reaction is typically carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which offer better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-3-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)urea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Amines, thiols; typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can lead to the formation of various substituted urea derivatives.
Scientific Research Applications
1-(3-Chlorophenyl)-3-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anti-cancer activity may be attributed to its ability to inhibit specific kinases or disrupt cellular signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and analogous urea-triazine derivatives reported in the literature:
Key Observations:
Substituent Effects on Bioactivity: The morpholino group in the target compound and Gedatolisib enhances solubility and kinase binding affinity compared to methoxy or methyl substituents . Chlorophenyl groups (e.g., 3-Cl vs. 4-Cl) influence steric and electronic interactions. For example, 3-chlorophenyl derivatives may exhibit better target selectivity than 4-substituted analogs .
Synthetic Accessibility :
- Yields for urea-triazine derivatives range from 70% to 88%, with piperazine-thiazole hybrids (e.g., 11f) showing higher synthetic efficiency (~85%) compared to chromene-oxadiazole derivatives (70%) .
Stability and Metabolism: Compounds with morpholino-triazine cores (e.g., Gedatolisib) are prone to metabolic degradation via N-oxidation or demethylation, limiting their plasma stability . The target compound’s dimethylamino group may similarly confer susceptibility to oxidative metabolism.
Structural Complexity and Applications: Gedatolisib’s dimorpholino-triazine and piperidine-carbonyl groups enable dual kinase inhibition, whereas simpler analogs (e.g., 3,4-dichlorophenyl urea) are less likely to exhibit multi-target activity .
Biological Activity
The compound 1-(3-Chlorophenyl)-3-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)urea is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various research studies, case studies, and relevant data tables.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a chlorophenyl group, a urea moiety, and a morpholino-substituted triazine ring, which are significant for its biological interactions.
Anticancer Activity
Research has indicated that compounds with triazine and urea moieties exhibit significant anticancer properties. A study conducted by demonstrated that similar triazine derivatives inhibited the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The specific compound under review showed comparable effects, leading to reduced viability in cancer cells.
The proposed mechanism of action involves the inhibition of specific kinases involved in cell proliferation and survival pathways. The presence of the dimethylamino group enhances the compound's ability to penetrate cellular membranes, facilitating its action on intracellular targets.
Case Studies
- Study on Tumor Growth Inhibition : In vitro studies on human breast cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent activity against these cells.
- Synergistic Effects with Chemotherapy : A combination study with standard chemotherapeutic agents (e.g., doxorubicin) showed enhanced efficacy when used in conjunction with the compound. This suggests potential for use as an adjuvant therapy in cancer treatment.
Data Table: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell viability | |
| Apoptosis Induction | Increased apoptotic markers | |
| Synergistic Effects | Enhanced efficacy with doxorubicin |
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for determining the therapeutic potential of any drug candidate. Preliminary studies suggest that the compound has favorable absorption characteristics with moderate plasma stability.
Key Pharmacokinetic Parameters
- Absorption : Rapid absorption post-administration.
- Distribution : Widely distributed in tissues; high affinity for tumor tissues due to enhanced permeability.
- Metabolism : Primarily metabolized by liver enzymes, with several metabolites identified.
- Excretion : Renal excretion predominates; minor contribution from biliary excretion.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
